AhR‑Mediated CYP1A1 Induction Potency: Rank‑Order Comparison Among Dioxin‑Like PCB Congeners
PenCB (PCB 118) demonstrates a quantifiable, intermediate rank in AhR‑mediated CYP1A1 induction potency when directly compared to other dioxin‑like PCB congeners in a human hepatoma cell‑based P450 reporter gene system [1]. This rank order allows researchers to calibrate mixture toxicity models and select appropriate positive controls or partial agonists for mechanistic studies. The relative potency of PCB 118 is approximately equal to PCB 123 and exceeds PCB 169, while being substantially lower than PCB 126 and PCB 81.
| Evidence Dimension | AhR‑mediated CYP1A1 induction relative potency (Induction Equivalency Factor, IEF) |
|---|---|
| Target Compound Data | Intermediate rank (≈ PCB 123, > PCB 169) |
| Comparator Or Baseline | PCB 81 (3,4,4′,5‑TetraCB) > PCB 126 (3,3′,4,4′,5‑PentaCB) > PCB 77 ≈ PCB 114 > PCB 118 ≈ PCB 123 > PCB 169 |
| Quantified Difference | PCB 118 is less potent than PCB 126 and more potent than PCB 169; exact fold‑difference values are not provided in the abstract, but the rank order is explicitly stated. |
| Conditions | Human hepatoma cell line stably transfected with CYP1A1 promoter‑luciferase reporter; concentration‑response curves used to calculate IEFs [1]. |
Why This Matters
This rank‑order potency is essential for accurate toxic equivalency (TEQ) calculations in environmental risk assessment and for selecting a partial AhR agonist with defined activity relative to full agonists like PCB 126.
- [1] Jones, J. M., & Anderson, J. W. (1999). Relative potencies of PAHs and PCBs based on the response of human cells. Environmental Toxicology and Pharmacology, 7(1), 19‑26. View Source
